molecular formula C16H17NO4 B12111929 Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate

Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate

Cat. No.: B12111929
M. Wt: 287.31 g/mol
InChI Key: BBVKSYYXNWZBQX-UHFFFAOYSA-N
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Description

Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. Its structure consists of a nicotinic acid core with a 3,4-dimethoxyphenyl group attached at position 6 and a methyl group at position 2. This compound exhibits interesting pharmacological properties and has applications in various fields.

Preparation Methods

Synthesis Routes:: Several synthetic routes lead to the formation of Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate. One of the earliest methods, reported by Pictet and Finkelstein, involves a multi-step sequence starting from vanillin. A shorter synthesis, proposed by Shulgin and Shulgin, provides a more efficient route .

Reaction Conditions:: The synthesis typically involves condensation reactions, esterifications, and cyclizations. Key steps include the conversion of 3,4-dimethoxybenzaldehyde (veratraldehyde) to 3,4-dimethoxyphenethylamine. Detailed reaction conditions can be found in the literature.

Industrial Production::

Chemical Reactions Analysis

Reactivity:: Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate can undergo various reactions, including:

    Oxidation: It may be oxidized to form related compounds.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl group can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the alcohol form, while oxidation may lead to carboxylic acid derivatives.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Drug Development: It serves as a precursor for drug candidates due to its unique structure.

Biology and Medicine::

    Biological Studies: Scientists investigate its interactions with receptors and enzymes.

    Pharmacology: Its potential as a drug candidate is explored.

Industry::

    Fine Chemicals: Used in the synthesis of specialty chemicals.

    Flavor and Fragrance: Its aromatic properties find applications in perfumery and flavoring.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate shares similarities with other nicotinic acid derivatives, but its unique combination of substituents sets it apart. Similar compounds include 3,4-dimethoxyphenethylamine (DMPEA) and mescaline .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 6-(3,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-10-12(16(18)21-4)6-7-13(17-10)11-5-8-14(19-2)15(9-11)20-3/h5-9H,1-4H3

InChI Key

BBVKSYYXNWZBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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